molecular formula C8H16ClN B2719220 (7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416218-34-1

(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2719220
CAS No.: 2416218-34-1
M. Wt: 161.67
InChI Key: LXZYDFHXZDFHAN-SSDOTTSWSA-N
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Description

(7R)-7-Methyl-6-azaspiro[34]octane;hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Properties

IUPAC Name

(7R)-7-methyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHALSLLWBHGCL-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and acids to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Antitubercular Activity :
    • (7R)-7-Methyl-6-azaspiro[3.4]octane hydrochloride has shown promising results as a lead compound in the development of antitubercular drugs. Its inhibitory activities against Mycobacterium tuberculosis suggest its potential as a therapeutic agent against tuberculosis .
  • Neurological Disorders :
    • Preliminary studies indicate that this compound may interact with neurotransmitter receptors, which could have implications for treating neurological disorders. This interaction is crucial for understanding its mechanism of action and potential therapeutic uses.
  • Cancer Treatment :
    • The compound's structural similarities to other bioactive molecules position it as a candidate for further exploration in cancer therapies, particularly as an inhibitor of specific protein interactions involved in tumor growth .

Biological Interaction Studies

Research into the binding affinity of (7R)-7-methyl-6-azaspiro[3.4]octane hydrochloride to various receptors is ongoing. These studies are essential for elucidating its pharmacodynamics and pharmacokinetics, which will inform its potential applications in drug development. The unique spiro structure may enhance its specificity and efficacy in biological systems compared to other compounds.

Case Studies and Research Findings

Several studies have documented the biological activities associated with (7R)-7-methyl-6-azaspiro[3.4]octane hydrochloride:

  • Antitubercular Efficacy : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating strong antitubercular properties .
  • Binding Affinity Studies : Research focusing on receptor binding has revealed that this compound interacts selectively with certain neurotransmitter receptors, suggesting its potential role in treating conditions like depression or anxiety disorders .

Mechanism of Action

The mechanism of action of (7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a spirocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural characteristics, which allow it to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

  • Molecular Formula : C₈H₁₆ClN
  • Molecular Weight : 165.68 g/mol
  • Structure : The compound features a bicyclic structure with a nitrogen atom and a methyl group at the 7th position, which influences its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antitubercular agent.

Antitubercular Activity

  • Mechanism : The compound demonstrates inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies have shown that it possesses a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating its potency as an antitubercular agent.

Neuropharmacological Potential

Preliminary findings suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its unique spirocyclic structure allows it to fit into specific binding sites, potentially modulating receptor activity.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[3.4]octaneLacks the methyl group at the 7th positionLess steric hindrance compared to (7R)-isomer
6-Azaspiro[3.4]octaneSimilar spirocyclic structure but different substituentsDifferent reactivity patterns due to structural variations
(7S)-7-Methyl-6-azaspiro[3.4]octaneEnantiomer of (7R) formDifferences in biological activity due to chirality

The presence of the methyl group at the 7th position in (7R)-7-methyl-6-azaspiro[3.4]octane hydrochloride distinguishes it from these similar compounds, potentially influencing its reactivity and interactions in various applications.

Case Studies and Research Findings

  • Antitubercular Drug Development :
    • A series of compounds derived from diazaspiro[3.4]octane were synthesized and tested for their antitubercular properties. The lead compound exhibited remarkable potency against M. tuberculosis, making it a candidate for further development as an antitubercular drug.
  • Neuropharmacological Studies :
    • Interaction studies involving this compound focused on its binding affinity to various neurotransmitter receptors, suggesting potential therapeutic uses in treating conditions such as anxiety and depression.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like tuberculosis.
  • Receptor Modulation : Its ability to bind to neurotransmitter receptors suggests that it could modulate signaling pathways relevant to neurological functions.

Q & A

Basic: What are the optimal synthetic routes for (7R)-7-Methyl-6-azaspiro[3.4]octane hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

Answer:
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or reductive amination. Key parameters include:

  • Catalysts : Chiral catalysts (e.g., palladium or ruthenium complexes) can enhance enantioselectivity, as seen in analogous spirocyclic amine syntheses .
  • Temperature : Lower temperatures (0–5°C) during cyclization steps minimize racemization, critical for maintaining the (7R)-configuration .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) isolates the hydrochloride salt with ≥95% purity .
    Yield optimization (~60–75%) depends on stoichiometric control of amine precursors and HCl addition timing .

Advanced: How can researchers resolve enantiomeric impurities in (7R)-7-Methyl-6-azaspiro[3.4]octane hydrochloride, and what analytical techniques validate chiral purity?

Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) with mobile phases containing 0.1% trifluoroacetic acid to separate (7R)- and (7S)-enantiomers .
  • Validation Techniques :
    • NMR : 1^1H-NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) confirms enantiomeric excess (ee) ≥99% .
    • Polarimetry : Specific optical rotation ([α]D_D) values (e.g., +15° to +20° in methanol) correlate with (7R)-configuration .

Basic: What safety protocols are essential when handling (7R)-7-Methyl-6-azaspiro[3.4]octane hydrochloride in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite .

Advanced: How does the compound’s spirocyclic structure affect its physicochemical properties, and what computational models predict its behavior in different solvents?

Answer:

  • Physicochemical Impact :
    • Solubility : The spirocyclic core increases hydrophilicity (logP ~1.2) compared to linear amines, enhancing aqueous solubility (~50 mg/mL in water) .
    • Conformational Rigidity : Restricts rotational freedom, stabilizing interactions with chiral biological targets (e.g., enzymes or receptors) .
  • Computational Models :
    • Molecular Dynamics (MD) : Simulates solvent interactions; predicts preferential solvation in polar aprotic solvents (e.g., DMSO) .
    • Density Functional Theory (DFT) : Calculates protonation states and HCl dissociation constants (pKa ~8.5) .

Basic: What spectroscopic methods are most effective for characterizing the compound’s structure?

Answer:

  • NMR : 1^1H and 13^13C NMR identify spirocyclic protons (δ 3.2–3.8 ppm for azaspiro-CH2_2) and methyl groups (δ 1.1 ppm for 7-methyl) .
  • Mass Spectrometry (MS) : ESI-MS (m/z 156.1 [M+H]+^+) confirms molecular weight, while HRMS validates the empirical formula (C8_8H14_{14}NCl) .
  • IR : Stretching bands at 2500–2800 cm1^{-1} (N-H+^+ of hydrochloride) and 1600 cm1^{-1} (C-N) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis, and how can process parameters be optimized for consistency?

Answer:

  • Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, temperature, catalyst loading) identifies critical process parameters (CPPs) affecting yield and purity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., amine intermediate conversion) in real time .
  • Quality Control (QC) : Rigorous in-process checks (e.g., TLC/HPLC at 30%, 50%, and 90% reaction completion) ensure intermediates meet specifications .

Basic: What are the stability profiles of (7R)-7-Methyl-6-azaspiro[3.4]octane hydrochloride under varying storage conditions?

Answer:

  • Thermal Stability : Degrades ≤5% over 6 months at 25°C but rapidly hydrolyzes above 40°C .
  • Photostability : Protect from UV light; amber glass vials reduce decomposition (≤2% over 3 months) .
  • pH Sensitivity : Stable in pH 4–6; avoid alkaline conditions (pH >8) to prevent freebase formation .

Advanced: How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 7-methyl group) and assess binding to targets like opioid receptors, leveraging spirocyclic rigidity for selectivity .
  • Crystallography : X-ray diffraction resolves binding modes with proteins (e.g., μ-opioid receptor) to guide lead optimization .
  • In Silico Docking : AutoDock or Schrödinger predicts binding affinities; prioritize derivatives with ΔG ≤ -8 kcal/mol .

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